molecular formula C15H16N2O3 B3082144 (2E)-3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}acrylic acid CAS No. 1119452-17-3

(2E)-3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}acrylic acid

Cat. No. B3082144
CAS RN: 1119452-17-3
M. Wt: 272.3 g/mol
InChI Key: IJNCJOZURTVITM-GQCTYLIASA-N
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Description

“(2-{[2-(1H-Imidazol-1-yl)phenyl]ethynyl}phenyl)boronic acid” is a chemical compound with the molecular formula C17H13BN2O2 . It has an average mass of 288.108 Da and a monoisotopic mass of 288.106995 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further connected to an imidazole ring through an ethynyl linkage .

Scientific Research Applications

Corrosion Protection

  • Application : The compound has been used to form self-assembled films on iron surfaces, offering protection against iron corrosion. Electrochemical impedance spectroscopy and polarization curves techniques have demonstrated its effective inhibitory ability against corrosion, especially with prolonged immersion times (Zhang et al., 2009).

Polymer Modification

  • Application : This compound, as a part of a broader group of acrylic acids, has been involved in the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels. These modifications, achieved through radiation-induced processes and condensation reactions, have shown potential for enhanced thermal stability and biological activities, indicating applications in medical and material science fields (H. M. Aly & H. L. A. El-Mohdy, 2015).

Synthesis of Heterocyclic Compounds

  • Application : This chemical has been utilized in the synthesis of various nitrogen-containing heterocycles, serving as a key intermediate. These synthetic pathways are crucial for developing new chemical entities in pharmaceutical research (Alexandra S. Golubenkova et al., 2020).

Development of Photoinduced Materials

  • Application : Its derivatives have been used in the synthesis of azo polymers with electronic push and pull structures. These materials exhibit significant photoinduced birefringence and surface relief grating behavior, suggesting their potential in photonic applications (H. Cao et al., 2008).

Coordination Polymers and Metal-Organic Frameworks

  • Application : The compound has been a key ligand in forming new transition metal complexes and coordination polymers. These have been characterized for their potential in various applications, including electrochemical analysis and supramolecular architecture (P. Liang et al., 2014).

Solar Cell Enhancement

  • Application : Derivatives of this compound have been incorporated in the engineering of porphyrin sensitizers for dye-sensitized solar cells (DSSC). These modifications have shown to increase the efficiency of DSSCs, highlighting its relevance in renewable energy technologies (Giribabu Lingamallu et al., 2022).

properties

IUPAC Name

(E)-3-[4-methoxy-3-[(2-methylimidazol-1-yl)methyl]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-11-16-7-8-17(11)10-13-9-12(4-6-15(18)19)3-5-14(13)20-2/h3-9H,10H2,1-2H3,(H,18,19)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNCJOZURTVITM-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=C(C=CC(=C2)C=CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1CC2=C(C=CC(=C2)/C=C/C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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